molecular formula C25H22ClN3O3 B11607237 (2E)-3-[3-chloro-5-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]-2-cyano-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide

(2E)-3-[3-chloro-5-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]-2-cyano-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide

Cat. No.: B11607237
M. Wt: 447.9 g/mol
InChI Key: FYICKUBYNMPQDS-XDHOZWIPSA-N
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Description

(2E)-3-[3-chloro-5-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]-2-cyano-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a unique structure that includes a cyano group, an indole moiety, and a chloro-substituted phenyl ring, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[3-chloro-5-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]-2-cyano-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the phenyl ring: The chloro-substituted phenyl ring can be synthesized through electrophilic aromatic substitution reactions.

    Introduction of the ethoxy and prop-2-yn-1-yloxy groups: These groups can be introduced via nucleophilic substitution reactions.

    Formation of the cyano group: The cyano group can be introduced through a nucleophilic addition reaction.

    Coupling with the indole moiety: The final step involves coupling the indole moiety with the previously synthesized intermediate through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[3-chloro-5-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]-2-cyano-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Materials Science: The compound’s unique properties make it a potential candidate for use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-[3-chloro-5-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]-2-cyano-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of structural features, which allows it to interact with a wide range of molecular targets and undergo various chemical reactions

Properties

Molecular Formula

C25H22ClN3O3

Molecular Weight

447.9 g/mol

IUPAC Name

(E)-3-(3-chloro-5-ethoxy-4-prop-2-ynoxyphenyl)-2-cyano-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide

InChI

InChI=1S/C25H22ClN3O3/c1-3-11-32-24-21(26)13-17(14-23(24)31-4-2)12-19(15-27)25(30)28-10-9-18-16-29-22-8-6-5-7-20(18)22/h1,5-8,12-14,16,29H,4,9-11H2,2H3,(H,28,30)/b19-12+

InChI Key

FYICKUBYNMPQDS-XDHOZWIPSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NCCC2=CNC3=CC=CC=C32)Cl)OCC#C

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C(C#N)C(=O)NCCC2=CNC3=CC=CC=C32)Cl)OCC#C

Origin of Product

United States

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